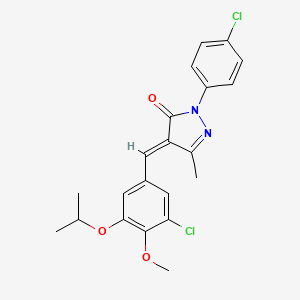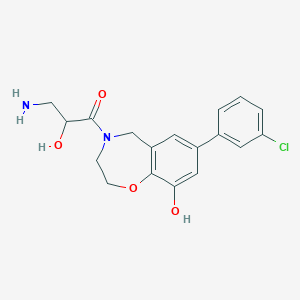![molecular formula C17H26N2O B5297474 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a cyclic ketone with two enamine groups and a methyl group attached to the cyclohexanone ring. Meldrum's acid has unique properties that make it useful in a variety of applications, including organic synthesis, drug discovery, and materials science.
Wirkmechanismus
The mechanism of action of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is complex and varies depending on the application. In organic synthesis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. In catalysis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as an acid catalyst, promoting the reaction between two molecules. In fluorescence sensing, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a chelator, binding to metal ions and causing a change in fluorescence intensity.
Biochemical and Physiological Effects:
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in organic synthesis and catalysis. However, some studies have shown that 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid may have potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under a wide range of conditions, making it a versatile reagent for organic synthesis and catalysis. However, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has some limitations, including its low solubility in water and its tendency to form insoluble aggregates in solution.
Zukünftige Richtungen
There are many future directions for the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in scientific research. One area of interest is the development of new synthetic methods using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a building block. Another area of interest is the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in the development of new materials, such as polymers and nanomaterials. Additionally, the potential use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a drug candidate for the treatment of neurodegenerative diseases warrants further investigation.
Synthesemethoden
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid can be synthesized through a variety of methods, including the reaction of malonic acid with acetone in the presence of an acid catalyst, or by the reaction of malonic acid with acetic anhydride and sodium acetate. The synthesis of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is a well-established process, and the compound can be obtained in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has also been used as a catalyst in organic reactions, such as the aldol condensation and the Michael addition. In addition, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-12-15(8-6-10-18(2)3)17(20)16(13-14)9-7-11-19(4)5/h6-11,14H,12-13H2,1-5H3/b10-6+,11-7+,15-8+,16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTNVWFOZYJJLD-QHWIZYIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)



![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)